N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide Highly selective and potent CB2 receptor agonist (Ki values are 0.037 and 363 nM for CB2 and CB1 receptors, respectively).
Highly selective CB2 receptor agonist; Ki values are 0.037 and 363 nM for CB2 and CB1 receptors respectively. Increases P-ERK1/2 expression in HL-60 cells in vitro.
Brand Name: Vulcanchem
CAS No.: 511532-96-0
VCID: VC0004569
InChI: InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30)
SMILES: CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5
Molecular Formula: C23H22Cl2N4O
Molecular Weight: 441.3 g/mol

N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide

CAS No.: 511532-96-0

VCID: VC0004569

Molecular Formula: C23H22Cl2N4O

Molecular Weight: 441.3 g/mol

* For research use only. Not for human or veterinary use.

N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide - 511532-96-0

Description

N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide, commonly referred to as GP 1A, is a member of the pyrazole family. This compound is structurally characterized by its indeno[1,2-c]pyrazole core, which is a fused ring system, and it includes a piperidine moiety attached to the pyrazole ring. The presence of a 2,4-dichlorophenyl group and a methyl substituent on the indeno ring further defines its chemical structure.

Synthesis and Preparation

The synthesis of GP 1A typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not detailed in the provided sources, similar pyrazole derivatives often involve reactions such as condensation, cyclization, and amidation steps. For instance, the preparation of related compounds may involve the use of reagents like diisopropyl ether and HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in solvents like acetonitrile .

Table 2: Comparison with Related Compounds

CompoundMolecular WeightReceptor Affinity
GP 1A441.3 g/molNot documented
SR141716ANot specifiedHigh CB1 affinity
CAS No. 511532-96-0
Product Name N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide
Molecular Formula C23H22Cl2N4O
Molecular Weight 441.3 g/mol
IUPAC Name 1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide
Standard InChI InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30)
Standard InChIKey FNOMTMVRTBHRET-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5
Canonical SMILES CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5
Synonyms Gp1a compound
N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno(1,2-c)pyrazole-3-carboxamide
PubChem Compound 10252734
Last Modified Sep 12 2023

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